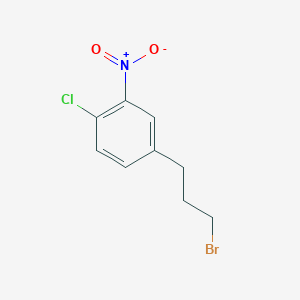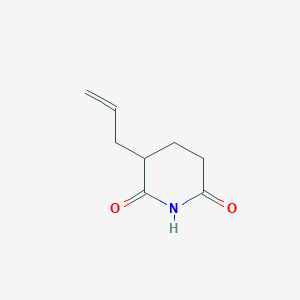
3-(Prop-2-en-1-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(Prop-2-en-1-yl)piperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of acetates and acrylamides with potassium tert-butoxide as a promoter. This reaction proceeds via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(Prop-2-en-1-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetates, and acrylamides . Major products formed from these reactions include various substituted piperidine-2,6-diones, which can serve as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)piperidine-2,6-dione has numerous applications in scientific research. It is used in the synthesis of various drugs, including those targeting cancer, inflammation, and neurological disorders . The compound’s unique structure makes it a valuable building block in medicinal chemistry, allowing for the development of new therapeutic agents . Additionally, it has applications in the study of protein degradation pathways and the development of PROTAC (proteolysis-targeting chimeras) drugs .
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of the CRL4CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
Comparaison Avec Des Composés Similaires
3-(Prop-2-en-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives . These compounds share a similar piperidine-2,6-dione core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential . Other similar compounds include lenalidomide, which is used in the treatment of multiple myeloma and other cancers . The unique prop-2-en-1-yl substituent in this compound distinguishes it from these related compounds, potentially offering different pharmacological properties and applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-prop-2-enylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h2,6H,1,3-5H2,(H,9,10,11) |
Clé InChI |
ZKWJADOQOFDEIW-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)

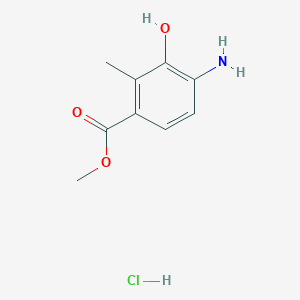
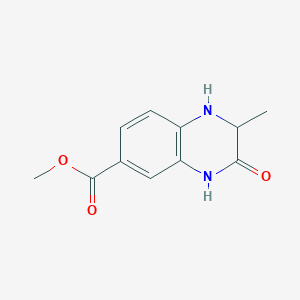


![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
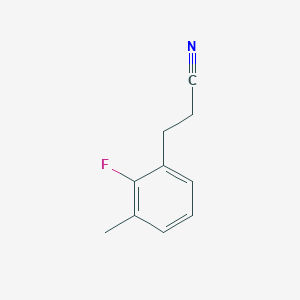
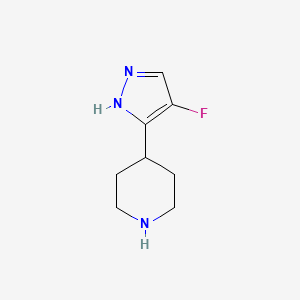

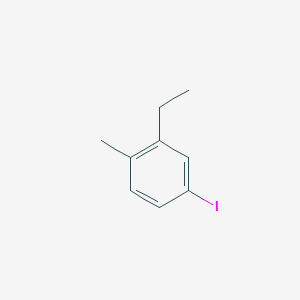
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
